Product packaging for INCB047986(Cat. No.:)

INCB047986

Cat. No.: B1192885
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

INCB047986 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1), investigated for its potential in oncology and immunology research . As a research chemical, it serves as a valuable tool for dissecting the complex roles of the JAK/STAT signaling pathway in disease pathogenesis . Mechanistically, this compound targets the intracellular enzyme JAK1, a tyrosine kinase critical for signal transduction from numerous cytokines and growth factors . By inhibiting JAK1, this compound attenuates the phosphorylation and subsequent activation of STAT transcription factors (e.g., STAT3), thereby modulating the expression of genes involved in cell proliferation, survival, and immune responses . This targeted inhibition is of significant interest for studying solid tumors and hematologic malignancies where hyperactivation of the JAK/STAT pathway, often driven by cytokines in the tumor microenvironment, is associated with tumor progression and poor prognosis . Preclinical evidence formed the basis for clinical investigation. An open-label Phase 1 study (NCT01929941) evaluated this compound as a monotherapy in patients with advanced malignancies and in combination with gemcitabine and nab-paclitaxel for specific advanced or metastatic solid tumors, including pancreatic adenocarcinoma . While development for rheumatoid arthritis reached Phase 2, the current status of this compound is listed as Discontinued . This makes it an especially relevant compound for retrospective research analysis and mechanistic studies. This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

INCB047986;  INCB-047986;  INCB 047986.

Origin of Product

United States

Elucidation of Incb047986 S Molecular Mechanisms

Target Specificity and Kinase Selectivity of INCB047986

This compound functions as a selective inhibitor of Janus Kinase 1 (JAK1) researchgate.netnih.govdovepress.com. This selectivity is crucial in drug development to minimize off-target effects and potential adverse reactions reactionbiology.comnih.gov. The compound's inhibitory activity against different JAK isoforms highlights its preferential action on JAK1.

Janus Kinase 1 (JAK1) Inhibition Profile

This compound exhibits potent inhibitory activity against JAK1. Preclinical data indicate a JAK1 IC50 (half maximal inhibitory concentration) of 0.25 nM incytemi.com. The inhibition of JAK1 phosphorylation by this compound is a key aspect of its mechanism cancer.govdovepress.com. JAK1 plays a significant role in various autoimmune and inflammatory diseases, making its selective inhibition a therapeutic strategy incytemi.com.

Differential Selectivity Against Other JAK Isoforms (JAK2, JAK3, TYK2)

While primarily targeting JAK1, this compound demonstrates differential selectivity against other JAK isoforms, namely JAK2, JAK3, and TYK2. Specifically, this compound shows a 25-fold selectivity for JAK1 over JAK2, with a JAK2 IC50 of 6.1 nM incytemi.com. This selectivity profile is presented in the table below:

KinaseIC50 (nM)Selectivity (JAK1/Kinase)
JAK10.251x
JAK26.125x

Data derived from incytemi.com.

The selective inhibition of JAK1, while sparing other isoforms like JAK2, is considered advantageous. JAK2 is involved in essential hematopoietic processes, and its broad inhibition can lead to toxicities such as anemia, thrombocytopenia, and neutropenia incytemi.com. JAK3 is predominantly expressed in lymphoid tissues and is critical for lymphocyte development, while TYK2 is a target of interest for conditions like psoriasis and inflammatory bowel disease researchgate.netpatsnap.com. The varying isoform specificity profiles among JAK inhibitors are a significant area of research researchgate.netpatsnap.com.

Impact of this compound on Downstream Signaling Pathways

The inhibitory action of this compound on JAKs, particularly JAK1, has profound effects on several interconnected intracellular signaling networks.

Modulation of the JAK/STAT Signaling Cascade

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a fundamental signaling cascade that mediates responses to various cytokines, growth factors, and hormones, influencing cellular proliferation, growth, hematopoiesis, and immune responses cancer.govoaepublish.comwikipedia.orgresearchgate.netscispace.com. Upon ligand binding to cell-surface receptors, JAKs are activated through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. These STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression dovepress.comwikipedia.orgscispace.com.

This compound, by inhibiting JAK phosphorylation, directly impacts this cascade. Its action can lead to an inhibition of cellular proliferation, particularly in cells where JAKs are overexpressed cancer.gov. Aberrant activation of STAT transcription factors is frequently observed in various malignancies, and JAK inhibitors have been shown to decrease STAT activation in preclinical models oaepublish.com.

Influence on Cytokine Receptor Signaling Pathways (e.g., IFN-γ, IL-6, OSM)

Given the central role of the JAK-STAT pathway in cytokine receptor signaling, this compound's inhibition of JAK1 directly influences responses to numerous cytokines wikipedia.org. JAK1 is essential for the signaling mediated by receptors for cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interleukin-10 (IL-10) wikipedia.org.

The Interleukin-6 (IL-6) family of cytokines, which includes IL-6 and Oncostatin M (OSM), relies heavily on the JAK/STAT pathway for signal transduction mdpi.commdpi.comfrontiersin.org. These cytokines bind to specific receptor subunits and the common glycoprotein (B1211001) 130 (gp130) subunit, leading to the activation of associated JAKs mdpi.comfrontiersin.org. For instance, other selective JAK1 inhibitors have demonstrated the ability to reduce levels of cytokines like IL-6, suggesting a similar modulatory effect for this compound due to its JAK1 selectivity nih.gov. OSM itself can activate multiple signaling pathways, including JAK/STAT, as well as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways mdpi.comfrontiersin.org.

Effects on Other Interconnected Signaling Networks

The JAK/STAT pathway does not operate in isolation but integrates with other crucial cellular signaling networks wikipedia.org. IL-6 family cytokines, in addition to activating the JAK/STAT pathway, can also trigger the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) pathways mdpi.commdpi.com. Research indicates that JAK inhibitors can simultaneously impact both the JAK/STAT and PI3K/mTOR pathways, highlighting an intricate interconnection between these signaling cascades researchgate.net. Furthermore, the Notch signaling pathway has been observed to upregulate IL-6 expression, which subsequently activates the downstream JAK/STAT pathway, particularly when p53 is mutated or lost researchgate.net. The complex interplay of kinases and their signaling networks is critical for various cellular functions, including endothelial barrier regulation nih.gov.

Preclinical Methodologies in Incb047986 Research

In Vitro Research Models and Assays

In vitro research models and assays are fundamental to understanding the cellular and molecular effects of INCB047986. These controlled experimental settings allow for precise measurement of the compound's impact on various biological functions.

Cell line-based functional studies are instrumental in assessing the direct impact of this compound on cellular behavior, particularly in disease-relevant contexts.

Cell proliferation and viability assays are routinely employed to determine if a compound inhibits cell growth or induces cell death. Common methodologies include colorimetric assays such as MTT, XTT, and WST-1, which measure metabolic activity as an indicator of viable cells. c19early.orgresearchgate.netuniprot.orgebi.ac.ukscience.gov Luminescent ATP assays quantify cellular ATP levels, directly correlating with the number of metabolically active cells. ebi.ac.ukscience.gov Other methods involve tracking DNA synthesis (e.g., BrdU, EdU incorporation) or monitoring cell counts over time using nuclear stains or live-cell imaging systems. c19early.orguniprot.orgsartorius.com As a JAK1 inhibitor, this compound would be expected to modulate cell proliferation, especially in cell lines where JAK1-STAT signaling drives growth. While general methodologies are well-established, specific detailed research findings regarding this compound's effect on cell proliferation and viability in publicly available sources are not extensively detailed.

Cell migration and invasion are key processes in various physiological and pathological conditions, including immune responses, wound healing, and cancer metastasis. nih.govbiorxiv.orgnih.gov In vitro assays commonly used to evaluate these functions include wound healing (scratch) assays, where the closure of a created gap in a cell monolayer is monitored over time. nih.govoaepublish.com Transwell assays are also widely used, allowing cells to migrate through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with an extracellular matrix component like Matrigel, mimicking the extracellular environment that cells must degrade and traverse during invasion. nih.govoaepublish.comnih.gov While the inhibition of JAK-STAT signaling can impact cell migration and invasion, specific detailed research findings for this compound in these assays are not extensively documented in the current search results.

This compound is characterized as a selective Janus kinase 1 (JAK1) inhibitor. incytemi.comresearchgate.netmedchemexpress.comnih.govnih.gov Biochemical kinase assays directly measure the enzyme's ability to transfer a phosphate (B84403) group from ATP to a substrate. These assays often employ radiometric methods (tracking 32P transfer), luminescent assays (e.g., ADP-Glo™ Kinase Assay, measuring ADP production), or fluorescence-based technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). researchgate.netsartorius.comnih.govwikipedia.orgresearchgate.netdovepress.com Cell-based kinase assays, on the other hand, evaluate the compound's activity within intact cellular environments, providing insights into target engagement and potency in a more physiological context. These can include assays that quantify substrate phosphorylation using phospho-site specific antibodies or technologies like NanoBRET for measuring compound binding to the target kinase inside cells. science.gov

Specific preclinical data highlight this compound's potent and selective inhibition of JAK1:

Table 1: Kinase Inhibition Profile of this compound incytemi.com

Kinase TargetIC50 (nM)Selectivity (JAK1/JAK2)
JAK10.2525x
JAK26.1

This data demonstrates that this compound exhibits a strong inhibitory effect on JAK1 at nanomolar concentrations, with a notable selectivity over JAK2. incytemi.com

Molecular profiling techniques are essential for understanding the downstream effects of this compound on cellular signaling pathways and gene regulation.

STAT phosphorylation analysis: Janus kinases (JAKs) phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT3, which then dimerize, translocate to the nucleus, and regulate gene expression. uniprot.orgresearchgate.net As a JAK1 inhibitor, this compound is expected to modulate the phosphorylation of STAT proteins that are activated by JAK1. Methods for analyzing STAT phosphorylation include Western blot analysis, which detects phosphorylated forms of STAT proteins, and ELISA (Enzyme-Linked Immunosorbent Assay), which can quantify both total and phosphorylated STAT levels in cell lysates. While the mechanism implies an effect on STAT phosphorylation, specific detailed data on this compound's impact on STAT phosphorylation are not explicitly provided in the current results.

Assessment of Apoptosis Induction

Co-Culture Systems and Complex In Vitro Models in this compound Research

Complex in vitro models (CIVMs) represent a significant advancement over traditional two-dimensional (2D) cell cultures, aiming to more accurately recapitulate the intricate anatomical and physiological aspects of human biology c19early.org. These models encompass various formats, including 3D cell cultures, spheroids, organoids, microphysiological systems (e.g., organ-on-chip devices), bioreactor cultures, and bioprinted tissues c19early.org. CIVMs offer enhanced physiological correlation of cultured cells, thereby better mimicking in vivo conditions and reducing reliance on animal experimentation c19early.org.

Co-culture systems, a subset of CIVMs, involve the simultaneous cultivation of two or more distinct cell populations, enabling the study of complex cell-cell interactions and the simulation of natural physiological environments in vitro. These systems are considered more representative of human in vivo-like tissue models for certain applications and facilitate high-throughput testing and in-depth monitoring during drug research. For instance, co-culture models have been established using colorectal cancer and hepatocarcinoma cell lines to mimic the in vivo metabolic conversion of prodrugs, and organoid-macrophage co-cultures are being developed to study tumor-immune interactions in cancer immunotherapy. Dendritic cell/CD8+ T cell co-culture systems are also utilized to investigate antigen presentation and T cell activation, which are critical for immunotherapy development.

While complex in vitro and co-culture models are highly relevant for the preclinical evaluation of compounds that modulate cellular signaling pathways, such as JAK1 inhibitors, specific detailed research findings explicitly detailing this compound's evaluation within these precise co-culture or complex in vitro model contexts were not explicitly detailed in the provided search results. However, given this compound's mechanism as a JAK1 inhibitor, such models would be pertinent for studying its effects on immune cell function, tumor-immune microenvironment interactions, and the downstream signaling pathways affected by JAK1 inhibition.

In Vivo Animal Models for this compound Evaluation

In vivo animal models are indispensable tools in preclinical research, providing a comprehensive platform for evaluating drug candidates like this compound in a living system. These models allow for the assessment of a compound's efficacy, pharmacodynamics, and potential interactions within a complex biological environment. This compound has been investigated in "solid xenograft mouse models" to assess its anti-tumor advantages in breast cancer and other solid tumors.

Xenograft Models in Oncology Research

Xenograft models are widely used in oncology research to study human cancers in an in vivo setting. These models typically involve implanting human cancer cells or tissues into immunodeficient mice. Two primary types are commonly employed:

Cell Line-Derived Xenograft (CDX) Models : These models are created by implanting established cancer cell lines, grown in vitro, into immunocompromised mice. CDX models offer a more homogeneous and reproducible system, making them suitable for high-throughput drug screening.

Patient-Derived Xenograft (PDX) Models : PDX models involve the direct implantation of human tumor tissue from a patient into an immunodeficient or humanized mouse. A key advantage of PDX models is their ability to largely retain the histological, genetic, and phenotypic heterogeneity of the original human tumor, making them more accurate for studying human cancer biology and evaluating drug efficacy. They are increasingly preferred for target validation and translational studies, as they closely represent the complex clinical tumor heterogeneity and molecular diversity of human cancers.

In the context of this compound, its evaluation in "solid xenograft mouse models" for breast cancer and other solid tumors underscores the importance of these models in assessing its anti-tumor activity and potential therapeutic benefits.

Genetically Engineered Murine Models (GEMMs) in Disease Contexts

Genetically Engineered Murine Models (GEMMs) are powerful tools in cancer research that involve modifying the mouse genome to induce spontaneous tumor formation. Unlike xenograft models where human cells are implanted, GEMMs develop de novo tumors within a natural, immune-proficient microenvironment. Tumors arising in GEMMs often closely mimic the histopathological and molecular features of their human counterparts, exhibit genetic heterogeneity, and can spontaneously progress toward metastatic disease. This makes them invaluable for defining mechanisms driving tumor initiation, progression, and response to therapy, as well as for validating drug targets and dissecting the impact of the tumor microenvironment.

Despite their significant advantages, GEMMs present certain challenges, including the time-consuming nature of their generation, their complexity, and associated costs. There can also be variability in disease progression between individual animals, and their typically low tumor mutation burden might limit their direct applicability for certain immunotherapy assessments. While GEMMs are highly relevant for understanding the biology of cancer and evaluating targeted therapeutics, specific published studies detailing this compound's evaluation in GEMMs were not found in the provided search results. Nevertheless, given its mechanism as a JAK1 inhibitor and its investigation in various cancers, GEMMs would be a highly relevant platform for comprehensive preclinical assessment, particularly for understanding its long-term effects and interactions within a native immune system.

Immunocompetent Animal Models for Immune Modulation Studies

Immunocompetent animal models are critical for studying therapeutic agents that modulate the immune system, such as this compound, which targets JAK1, a key component of immune signaling pathways researchgate.netresearchgate.netscience.gov. These models allow researchers to investigate the interplay between the drug, tumor cells, and the host's intact immune system, which is not possible in standard immunodeficient xenograft models.

Key types of immunocompetent models include:

Syngeneic Mouse Tumor Models : These models involve implanting murine tumor cell lines into immunocompetent mice of the same genetic background. They possess a fully competent murine immune system and comprehensive mouse stroma, allowing for the study of tumor growth in a natural immune microenvironment and the assessment of anti-tumor immune responses.

Human Immune System (HIS) Mouse Models : These are immunodeficient recipient mice (e.g., NSG mice) that have been reconstituted with components of a human immune system, often through the transplantation of human hematopoietic stem and progenitor cells (HSPCs) or peripheral blood mononuclear cells (PBMCs). HIS mice are particularly valuable for testing novel immunotherapies, as they provide a platform where the human immune system can be exposed to experimental and therapeutic manipulations, and the readouts are more directly applicable to humans. These models can also be engrafted with human tumors, enabling the study of human tumor-immune interactions.

While immunocompetent models are essential for understanding the immune-modulatory effects of compounds, specific detailed research findings explicitly detailing this compound's evaluation in these precise immunocompetent animal models were not explicitly detailed in the provided search results. However, given that this compound is a JAK1 inhibitor, which plays a critical role in the signal transduction of many inflammatory cytokine receptors science.gov, such models would be highly pertinent for a comprehensive preclinical evaluation of its effects on immune modulation in both oncology and inflammatory disease contexts.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Species

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect the biological response to a therapeutic intervention, often indicating the engagement of a drug with its target and the modulation of downstream pathways. In preclinical drug development, the identification and validation of these biomarkers are crucial for predicting how a drug will behave in humans, guiding candidate selection, and optimizing development strategies.

The validation process for preclinical biomarkers is a multi-step endeavor, ensuring that the biomarker is reproducible, correlates with disease manifestation, accurately classifies individual animals, and responds predictably to therapeutic agents. This process is vital for establishing robust and reliable biomarkers for future clinical translation.

For a compound like this compound, a selective JAK1 inhibitor, its pharmacodynamic biomarkers would inherently involve components of the JAK/STAT signaling pathway. This pathway is central to the action of many cytokines and plays a critical role in various diseases, including cancer and inflammatory conditions researchgate.netresearchgate.netscience.gov. Preclinical studies would typically aim to identify and validate biomarkers that reflect the inhibition of JAK1 activity and the subsequent modulation of downstream signaling events, such as the phosphorylation of STAT proteins or the expression of JAK/STAT-regulated genes. These biomarkers could include, but are not limited to, changes in cytokine levels, immune cell populations, or specific gene expression profiles within target tissues.

Specific identified and validated pharmacodynamic biomarkers for this compound in preclinical species were not explicitly detailed in the provided search results. However, the general principles of biomarker identification and validation, focusing on the JAK/STAT pathway, would be applied in its preclinical assessment.

Investigations of Incb047986 in Specific Preclinical Disease Contexts

Oncology Research Applications

INCB047986, a selective JAK1 inhibitor, has been part of investigations into its potential role in various solid tumor malignancies. The broader class of JAK inhibitors has shown promise in preclinical cancer models of solid tumors by inhibiting the activation of Signal Transducers and Activators of Transcription (STATs), particularly STAT3, which is often hyperactivated in many cancers nih.govnih.govresearchgate.net. This inhibition is associated with decreased cell proliferation and tumor growth in in vitro and in vivo models nih.govnih.govresearchgate.net. However, specific detailed preclinical efficacy data, including quantitative results and comparative analyses for this compound in the solid tumor models outlined below, were not found in the available search results.

This compound was included in a Phase I clinical trial (NCT01929941) that investigated its use in advanced malignancies, including pancreatic cancer. This trial was, however, terminated early nih.govcancerworld.net. While the JAK/STAT pathway, particularly STAT3 hyperactivity, is implicated in pancreatic cancers, leading to increased invasion, migration, and angiogenesis, specific detailed preclinical research findings and data tables directly demonstrating the efficacy of this compound in pancreatic cancer models were not available in the provided sources nih.gov. Preclinical studies in pancreatic cancer often focus on other agents or broader JAK inhibitor classes, such as ruxolitinib (B1666119), which has shown to decrease expression of pro-angiogenic genes and impede epithelial-to-mesenchymal transition in pancreatic cancer cells nih.gov.

Similar to pancreatic cancer, this compound was studied in a Phase I clinical trial (NCT01929941) involving breast cancer patients, which was terminated early ozguryayinlari.comnih.govcancerworld.net. While JAK inhibitors, including JAK1/2 inhibitors like AZD1480, have demonstrated activity against breast cancer preclinical models by inhibiting STAT3 activation, cell viability, and tumor growth, specific detailed preclinical efficacy data for this compound in breast cancer models were not found in the accessible information nih.gov.

The JAK/STAT pathway is relevant in Non-Small Cell Lung Cancer (NSCLC), with mechanisms such as oncostatin-M (OSM) secretion by cancer-associated fibroblasts increasing STAT3 activity through JAK1 activation nih.gov. While other JAK inhibitors, such as AZD4205 (a selective JAK1 inhibitor), have shown significant preclinical efficacy in NSCLC in vivo models by inhibiting tumor growth and STAT3 activation, specific detailed preclinical research findings and data tables for this compound in NSCLC models were not available in the provided sources nih.govresearchgate.net.

Aberrant activation of STAT3, often mediated by elevated IL-6 levels in the tumor microenvironment, is associated with increased tumor cell proliferation, survival, and metastasis in head and neck cancers (HNC) nih.gov. While JAK inhibitors have been investigated in HNC preclinical models, for instance, AZD1480 has been shown to inhibit STAT3 activation, cell viability, and tumor growth in HNC cell lines and murine models, specific detailed preclinical efficacy data for this compound in head and neck cancer research were not found in the provided information nih.gov.

Glioblastoma Multiforme (GBM) is a highly aggressive brain tumor where the complex signaling cascade makes targeted drug therapy challenging nih.gov. Preclinical studies for GBM often explore various therapeutic approaches, including other JAK inhibitors like AZD1480, which has shown promising activity in GBM preclinical models by inhibiting STAT3 activation, cell viability, and tumor growth nih.gov. However, specific detailed preclinical efficacy data and data tables for this compound in glioblastoma multiforme models were not available in the provided search results.

Data Tables: Due to the absence of specific detailed preclinical efficacy data (e.g., IC50 values, tumor growth inhibition percentages, survival data) for this compound in the specified solid tumor models within the provided search results, interactive data tables cannot be generated for this compound in these contexts. The available information primarily indicates its classification as a JAK1 inhibitor and its early clinical trial termination, rather than quantitative preclinical efficacy outcomes.

Solid Tumor Models

Ovarian and Prostate Cancer Models

Preclinical models for ovarian cancer and prostate cancer are actively utilized to investigate disease mechanisms and test novel therapies nih.govnih.govcrownbio.comresearchgate.netmdpi.comnih.govnih.gov. While the JAK/STAT pathway is recognized as a potential therapeutic target in solid tumors, and other JAK inhibitors like ruxolitinib, momelotinib, and AZD1480 have shown promising activity in preclinical models of ovarian cancer, and tofacitinib (B832) in prostate cancer models oaepublish.com, specific detailed preclinical research findings focusing solely on this compound in ovarian or prostate cancer models were not explicitly detailed in the provided search results.

Hematological Malignancy Models

The JAK-STAT signaling pathway plays a central role in the pathogenesis of various hematological malignancies, making JAK inhibitors a rational target for drug development in these diseases semanticscholar.orgfoxchase.org. Preclinical models for hematological cancers, including myelodysplastic syndromes, acute lymphoblastic leukemia, myeloproliferative neoplasms, and multiple myeloma, are crucial for evaluating new therapeutic strategies nih.govesobiotec.comnih.govdiag2tec.comthemmrf.orgnih.govfrontiersin.orgcancer.govnih.govhaematologica.orgmpnresearchconsortium.orgmdpi.comnih.govcancer.govclinicaltrialsregister.eu.

Myelodysplastic syndromes (MDS) are a heterogeneous group of hematological clonal disorders characterized by ineffective hematopoiesis nih.govnih.gov. Preclinical models for MDS, including immunodeficient mouse models and in vitro co-culture systems, are used to test therapeutic effects nih.govnih.gov. While JAK inhibitors are generally relevant to pathways involved in MDS, specific detailed preclinical research findings for this compound in MDS models were not explicitly detailed in the provided search results.

Acute lymphoblastic leukemia (ALL) is an aggressive blood cancer, particularly challenging in certain subtypes haematologica.orgmdpi.com. Preclinical studies in ALL investigate various agents and therapeutic approaches esobiotec.comnih.govnih.govhaematologica.orgmdpi.com. Although JAK inhibitors are relevant to leukemia research, specific detailed preclinical research findings for this compound in ALL studies were not explicitly detailed in the provided search results.

Myeloproliferative neoplasms (MPN) are chronic blood cancers often driven by somatic mutations in genes like JAK2, CALR, and MPL, leading to an abnormally activated JAK-STAT signaling pathway foxchase.orgnih.gov. JAK2 inhibitors have shown efficacy in controlling MPN symptoms, though they may not induce molecular remission foxchase.org. This compound is listed among JAK inhibitors that have undergone preclinical investigation for myeloproliferative neoplasms semanticscholar.org. However, specific detailed research findings for this compound in MPN investigations were not explicitly detailed in the provided search results.

Multiple myeloma (MM) is the second most common hematological malignancy, characterized by the proliferation of abnormal clonal plasma cells in the bone marrow diag2tec.comnih.gov. The JAK family of tyrosine kinases, specifically JAK1 and JAK2, has been shown to play a role in the pathogenesis of MM . Preclinical studies have demonstrated that JAK signaling inhibition can enhance the anti-MM effects of other drugs . This compound is mentioned in the context of preclinical data discussions for JAK inhibitors in multiple myeloma semanticscholar.org. However, specific detailed research findings or data tables outlining the effects of this compound in multiple myeloma preclinical models were not explicitly detailed in the provided search results.

Myeloproliferative Neoplasms (MPN) Investigations

This compound in Combination Preclinical Therapies

The potential of this compound as a therapeutic agent has been explored in combination with other anti-cancer modalities in preclinical settings, aiming to enhance efficacy and overcome potential resistance mechanisms.

Synergistic Effects with Chemotherapeutic Agents in Preclinical Models

While direct, detailed preclinical data specifically outlining the synergistic effects of this compound with chemotherapeutic agents are not extensively documented in the available literature, the broader class of JAK inhibitors, to which this compound belongs, has demonstrated the ability to sensitize cancer cells to chemotherapy in preclinical models. For instance, the JAK1/2 inhibitor ruxolitinib has been shown to enhance the effectiveness of chemotherapeutic agents such as cisplatin (B142131) and paclitaxel (B517696) in various cancer cell lines and murine models. Ruxolitinib treatment, when combined with cisplatin in preclinical in vitro and in vivo models of cisplatin-resistant non-small cell lung cancer (NSCLC), led to decreased STAT3 activation, reduced cell growth, enhanced apoptosis, and inhibited tumor growth. Similarly, in ovarian cancer cell lines and in vivo models, ruxolitinib combined with paclitaxel reduced cell proliferation and colony formation and inhibited tumor growth. c19early.org These findings suggest a potential for JAK inhibitors, including this compound, to augment the effects of conventional chemotherapy by modulating key signaling pathways involved in tumor cell survival and drug resistance.

Combinations with Immunotherapies in Preclinical Settings

The role of JAK inhibitors in sensitizing tumor models to immunotherapy has also been investigated. General preclinical studies indicate that JAK inhibitors can enhance the efficacy of immunotherapeutic approaches. For example, ruxolitinib treatment in pancreatic cancer xenograft models was associated with an increase in CD8+ T cells, and a decrease in myeloid-derived suppressor cells in KRAS-mutated lung adenocarcinoma models, indicating an impact on immune activity. c19early.org The combination of immune checkpoint inhibitors, such as anti-CTLA-4 and anti-PD-1 antibodies, has shown synergistic antitumor activity in mouse tumor models, leading to enhanced T-cell infiltration and activation. nih.gov While specific preclinical data detailing this compound's combination with immunotherapies is not widely available, the general principle of combining JAK inhibition with immunotherapy aims to modulate the tumor microenvironment and enhance anti-tumor immune responses. frontiersin.org

Exploration with Targeted Agents in Experimental Models (e.g., PI3Kδ inhibitors)

Preclinical investigations have explored the combination of this compound with targeted agents, particularly PI3Kδ inhibitors. In a study involving Pfeiffer cells, a diffuse large B-cell lymphoma (DLBCL) cell line, the combination of this compound (a JAK1 inhibitor) and INCB040093 (a selective PI3Kδ kinase isoform inhibitor) demonstrated marked synergy. While this compound alone had no inhibitory effect on cell growth, its addition reversed the effect of interleukin-10 (IL-10), a cytokine known to reduce the potency of PI3Kδ inhibitors. This combination was necessary to effectively block both JAK and PI3K pathways, leading to significant inhibition of cell growth and induction of apoptosis. nih.gov

Table 1: Preclinical Combination Therapy Findings with this compound and Related Inhibitors

Combination AgentsPreclinical ModelKey FindingCitation
This compound (JAK1 inhibitor) + INCB040093 (PI3Kδ inhibitor)Pfeiffer cells (DLBCL)Marked synergy in blocking cell growth and inducing apoptosis; reversed IL-10's effect on PI3Kδ inhibitor potency. nih.gov
Ruxolitinib (JAK1/2 inhibitor) + CisplatinCisplatin-resistant NSCLC cell lines and murine modelsDecreased STAT3 activation, reduced cell growth, enhanced apoptosis, inhibited tumor growth. c19early.org
Ruxolitinib (JAK1/2 inhibitor) + PaclitaxelOvarian cancer cell lines and in vivo modelsReduced cell proliferation, inhibited colony formation, inhibited tumor growth. c19early.org
INCB053914 (Pan-PIM kinase inhibitor) + Selective PI3Kδ inhibitionHematologic malignancy xenograftsAdditive or synergistic inhibition of tumor growth. mdpi.com
INCB053914 (Pan-PIM kinase inhibitor) + Selective JAK1 or JAK1/2 inhibitionHematologic malignancy xenograftsAdditive or synergistic inhibition of tumor growth. mdpi.com

Inflammatory and Autoimmune Disease Research Applications

As a JAK1 inhibitor, this compound's mechanism of action is highly relevant to inflammatory and autoimmune diseases, where the JAK-STAT pathway is often hyperactive.

Preclinical Models of Rheumatoid Arthritis

Investigation in Inflammatory Bowel Disease Models

The Janus kinase (JAK) family of inhibitors, including JAK1 inhibitors, are recognized as a class of advanced targeted therapies for inflammatory bowel disease (IBD). semanticscholar.org While the available information highlights the general relevance of JAK-STAT pathway targeting for IBD treatment mdpi.com, specific preclinical investigations of this compound in IBD models are not explicitly detailed in the provided search results. Preclinical research in IBD commonly utilizes various animal models to study disease etiology, pathophysiology, and treatment efficacy. These models include chemically induced models such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and trinitrobenzene sulfonic acid (TNBS)-induced colitis, as well as adoptive T-cell transfer models and genetically engineered spontaneous colitis models. These models help researchers assess parameters like body weight changes, disease activity index scores, and histopathological changes to evaluate the severity of colitis and the efficacy of therapeutic interventions.

Future Directions and Unexplored Academic Research Avenues for Incb0479986

Potential for Repurposing INCB047986 in Novel Disease Areas

Drug repurposing, the strategy of identifying new therapeutic uses for existing compounds, offers an efficient pathway to unveil novel drug candidates by leveraging previously established safety and pharmacokinetic profiles olink.commdpi.com. While this compound has been studied in oncology ozguryayinlari.com, its role as a JAK1 inhibitor suggests broader applicability. The JAK/STAT signaling pathway is critical in regulating immune responses and is implicated in various immune-mediated and autoimmune diseases googleapis.comsemanticscholar.org. JAK1, specifically, promotes the signaling of numerous cytokines, including pro-inflammatory cytokines central to the pathogenesis of autoimmune conditions googleapis.com. Therefore, future research could explore the potential repurposing of this compound for other inflammatory or autoimmune disorders where JAK1 signaling plays a significant pathological role. Computational approaches, such as network-based proximity measures, could be employed to identify putative repurposable drugs by assessing the relationship between drug targets and disease-associated genes within the human interactome mdpi.com. Furthermore, signature-based drug repurposing approaches, utilizing transcriptomic fingerprints of disease states, could generate novel insights into disease pathology and drug mechanisms of action biorxiv.org.

Advanced Mechanistic Studies of this compound Action

While this compound is recognized as a JAK1 inhibitor ozguryayinlari.comsemanticscholar.org, a comprehensive understanding of its advanced mechanistic actions at a molecular and cellular level remains an important area for future academic research. Such studies would delve deeper than primary target inhibition to explore downstream signaling cascades, off-target effects, and potential interactions with other cellular pathways. Advanced mechanistic studies often involve detailed investigations into how a compound influences specific biological processes, such as protein-ligand interactions, cellular metabolism, or gene expression profiles nih.govnih.govresearchgate.net. For this compound, this could include high-resolution structural studies of its binding to JAK1, kinetic analyses of its inhibitory activity, and investigations into its impact on specific cytokine-receptor complexes beyond those initially characterized. Understanding these intricate details can inform the development of more potent analogs or guide combination therapies.

Development of Resistance Mechanisms in Preclinical Models and Counter-Strategies for this compound

The emergence of resistance is a common challenge in therapeutic development, particularly in areas like oncology where this compound has been explored ozguryayinlari.com. Future academic research should focus on proactively identifying and characterizing potential resistance mechanisms to this compound in preclinical models. This involves developing drug-resistant cell lines or animal models and investigating the molecular changes that confer resistance, such as mutations in the JAK1 gene, upregulation of alternative signaling pathways, or changes in drug efflux mechanisms nih.govnih.gov. Once resistance mechanisms are identified, research can then pivot to developing counter-strategies. These could include designing next-generation inhibitors that overcome specific mutations, exploring combination therapies with agents targeting compensatory pathways, or developing novel delivery methods to enhance drug exposure at the target site. Understanding how resistance arises in preclinical settings is crucial for anticipating and addressing potential clinical challenges.

Exploration of this compound in Complex Biological Systems and Multi-Omics Approaches

To gain a holistic understanding of this compound's effects, future research should integrate its study into complex biological systems using multi-omics approaches. Multi-omics combines data from various "omics" technologies, such as genomics, transcriptomics, proteomics, metabolomics, and epigenomics, to provide a comprehensive view of biological systems azolifesciences.comnih.govnih.gov. For this compound, this could involve:

Transcriptomics: Analyzing global gene expression changes in response to this compound treatment in different cell types or disease models to identify affected pathways.

Proteomics: Quantifying protein expression and post-translational modifications to understand the direct and indirect protein targets and functional consequences of JAK1 inhibition.

Metabolomics: Investigating changes in cellular metabolite profiles to reveal metabolic pathway alterations induced by the compound.

Integration: Combining these datasets through bioinformatics and computational methods, such as network analysis and machine learning, to uncover deeper insights into the interrelationships of biomolecules and their functions in response to this compound azolifesciences.com. This integrated approach can help identify novel biomarkers of response or resistance and reveal unforeseen biological impacts of this compound in complex disease contexts nih.govnih.gov.

Translational Research Gap Analysis and Future Preclinical Study Design for this compound

Bridging the gap between preclinical findings and clinical application is a critical aspect of drug development, and a thorough translational research gap analysis for this compound is essential for its future progression nih.govproventainternational.com. Key challenges in translational research often include the absence of comprehensive pharmacokinetic data, inadequate rationale for dosing paradigms, and limitations in the translatability of preclinical animal models to human conditions proventainternational.comnih.govresearchgate.net. For this compound, future preclinical study designs should meticulously address these gaps. This involves:

Model Selection: Carefully selecting animal species and strains that best mimic the human disease condition, considering factors like age, sex, and disease heterogeneity nih.govresearchgate.net.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Designing studies to establish robust PK/PD relationships, ensuring that effective drug concentrations are achieved at the target site in preclinical models.

Biomarker Identification and Validation: Incorporating the search for and validation of translational biomarkers that can predict response or resistance, which are crucial for patient stratification in future clinical trials proventainternational.com.

Study Design Rigor: Ensuring preclinical studies are designed with sufficient statistical power and robust methodologies to generate reproducible and translatable data, potentially utilizing advanced imaging techniques and preclinical study services ki.se.

Reverse Translation: Utilizing clinical data, if available, to inform and refine preclinical hypotheses and models, fostering a continuous feedback loop between bench and bedside proventainternational.com.

By addressing these unexplored avenues and refining preclinical study designs, the academic community can significantly advance the understanding and potential therapeutic applications of this compound.

Q & A

Q. What molecular targets and signaling pathways are implicated in INCB047986's mechanism of action, and how can researchers validate these interactions experimentally?

this compound is a JAK inhibitor that disrupts JAK-STAT signaling, a pathway critical for cytokine-mediated cell proliferation and immune response . To validate target engagement, use phospho-specific flow cytometry or Western blotting to measure JAK phosphorylation inhibition in treated vs. untreated cells. Pair this with functional assays (e.g., cell viability assays in JAK-overexpressing tumor models) to correlate target modulation with phenotypic outcomes .

Q. How should researchers design in vitro experiments to assess this compound's efficacy and selectivity?

Optimize dose-response curves using physiologically relevant concentrations (e.g., 1 nM–10 µM) in JAK-dependent cell lines (e.g., hematologic malignancy models). Include controls for off-target effects: (1) JAK-negative cell lines, (2) pan-kinase inhibitors as comparators, and (3) CRISPR-mediated JAK knockouts. Use high-content imaging or MTT assays to quantify cytotoxicity and selectivity indices .

Q. What ethical considerations are critical when designing preclinical studies involving this compound?

Follow institutional guidelines for animal welfare (e.g., 3R principles: Replacement, Reduction, Refinement) and human tissue use. For in vivo studies, justify sample sizes via power analysis to minimize unnecessary animal use. Document protocols for adverse event monitoring and dose escalation to align with ARRIVE 2.0 guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different tumor models?

Discrepancies may arise from tumor microenvironment heterogeneity or genetic variability. Apply stratified analysis by:

  • Tumor subtype (e.g., solid vs. hematologic malignancies)
  • JAK/STAT mutational status (e.g., JAK2 V617F mutations)
  • Immune cell infiltration (via multiplex immunohistochemistry). Use meta-analysis frameworks to harmonize data from disparate studies, adjusting for confounding variables like dosing schedules .

Q. What methodologies are recommended for studying this compound in combination therapies?

Employ synergism models (e.g., Chou-Talalay method) to evaluate additive or synergistic effects with immune checkpoint inhibitors or chemotherapeutics. Design experiments using orthogonal readouts:

  • Transcriptomic profiling (RNA-seq) to identify pathway crosstalk.
  • Longitudinal pharmacokinetic (PK) studies to assess drug-drug interactions. Validate findings in co-culture systems (e.g., tumor-immune cell interactions) to mimic in vivo complexity .

Q. How can researchers investigate resistance mechanisms to this compound in prolonged treatment settings?

Develop resistance models via chronic exposure (e.g., stepwise dose escalation over 6–12 months). Use whole-exome sequencing and phosphoproteomics to identify compensatory pathways (e.g., STAT3 bypass signaling). Validate findings with functional rescue experiments (e.g., siRNA knockdown of resistance markers) .

Q. What strategies optimize this compound dosing schedules to balance efficacy and toxicity in translational studies?

Implement PK/PD modeling to correlate drug exposure (AUC, Cmax) with biomarker modulation (e.g., JAK phosphorylation). Use Bayesian adaptive trial designs to iteratively refine dosing in early-phase clinical trials. Incorporate toxicity endpoints (e.g., cytokine release syndrome markers) into safety pharmacodynamic panels .

Cross-Disciplinary Methodological Guidance

Q. How can bioinformatics enhance the interpretation of this compound's multi-omics datasets?

Integrate transcriptomic, proteomic, and metabolomic data using pathway enrichment tools (e.g., GSEA, MetaboAnalyst). Apply machine learning (e.g., random forest) to identify predictive biomarkers of response. Use public databases (e.g., TCGA, GDSC) to contextualize findings within broader cancer biology frameworks .

Q. What statistical approaches address small sample sizes in niche this compound research (e.g., rare cancers)?

Utilize bootstrapping or permutation tests to improve confidence intervals. Apply Bayesian hierarchical models to borrow strength from related studies. For hypothesis generation, prioritize effect size over p-values and report false discovery rates (FDR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.